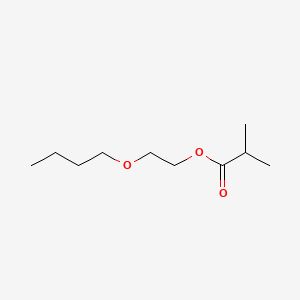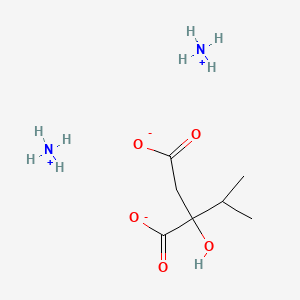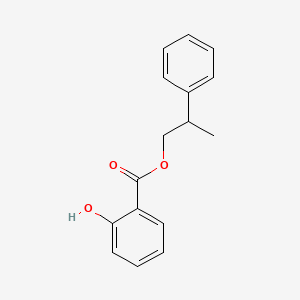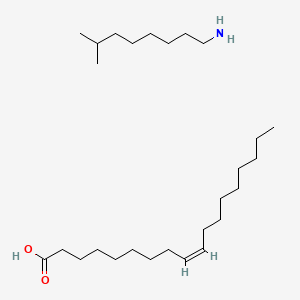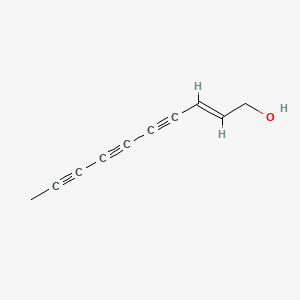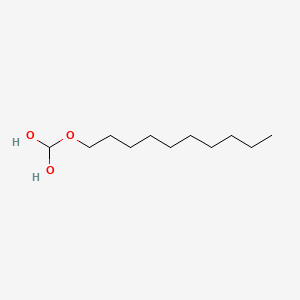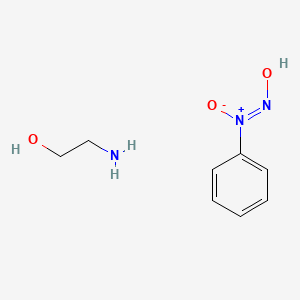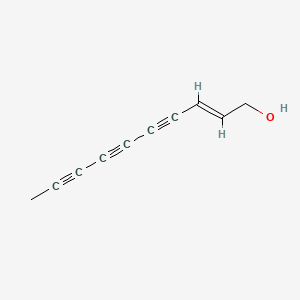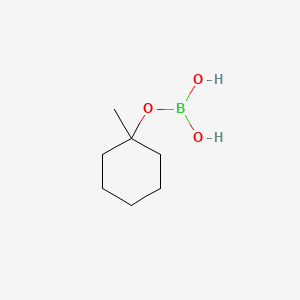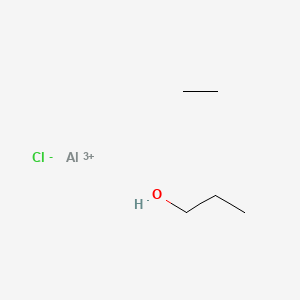
Ethyl propoxy aluminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl propoxy aluminium chloride is an organoaluminium compound with the molecular formula C5H12AlClO. It is a clear liquid that is colorless to almost colorless and has a density of 0.96 g/cm³ . This compound is used in various industrial applications, particularly as an intermediate in the production of other chemicals.
Preparation Methods
Ethyl propoxy aluminium chloride can be synthesized through the reaction of ethyl propoxy ethanol with thionyl chloride or phosphorus trichloride . The reaction conditions typically involve the use of an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
[ \text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]
In industrial production, the process is scaled up and optimized for higher yields and purity. The reaction is carried out in a controlled environment to ensure safety and efficiency.
Chemical Reactions Analysis
Ethyl propoxy aluminium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminium-containing compounds.
Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl propoxy aluminium chloride has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation processes.
Biology: This compound is studied for its potential use in biological systems, particularly in the development of new materials and drug delivery systems.
Industry: It is used in the production of other chemicals, including herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of ethyl propoxy aluminium chloride involves its interaction with various molecular targets. In catalytic processes, it acts as a Lewis acid, facilitating the formation of new chemical bonds. The aluminium center in the compound can coordinate with electron-rich species, thereby activating them for subsequent reactions .
Comparison with Similar Compounds
Ethyl propoxy aluminium chloride can be compared with other similar compounds such as ethylaluminium sesquichloride and ethyl propoxy ethyl chloride . These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific reactivity patterns and its use in specialized industrial applications.
Similar compounds include:
- Ethylaluminium sesquichloride
- Ethyl propoxy ethyl chloride
- Aluminium chloride
Each of these compounds has distinct properties and uses, making this compound a valuable compound in its own right.
Properties
CAS No. |
13014-29-4 |
|---|---|
Molecular Formula |
C5H14AlClO+2 |
Molecular Weight |
152.60 g/mol |
IUPAC Name |
aluminum;ethane;propan-1-ol;chloride |
InChI |
InChI=1S/C3H8O.C2H6.Al.ClH/c1-2-3-4;1-2;;/h4H,2-3H2,1H3;1-2H3;;1H/q;;+3;/p-1 |
InChI Key |
AOGQMZTYRNPXND-UHFFFAOYSA-M |
Canonical SMILES |
CC.CCCO.[Al+3].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




